4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose
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Overview
Description
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex carbohydrate derivative It is a glucopyranose compound that has been modified with methoxybenzylidene and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and further functionalization. One common method involves the use of p-methoxybenzaldehyde to form the benzylidene acetal at the 4,6-positions of glucose. The remaining hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop glycosylated biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzylidene groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-pivaloyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzoyl-beta-D-glucopyranose
Uniqueness
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is unique due to its specific combination of acetyl and benzylidene protective groups. This combination provides distinct chemical properties, such as solubility and reactivity, which can be advantageous in various synthetic and research applications. The presence of the p-methoxybenzylidene group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Biological Activity
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex glycoside with significant biological activities. Its unique structural features, including two methoxybenzylidene groups and three acetyl groups attached to the glucopyranose ring, enhance its stability and reactivity in biological systems. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
- Molecular Formula : C20H24O10
- Molecular Weight : 424.4 g/mol
- CAS Number : 316790-34-8
Antitumor Activity
Research indicates that derivatives of glucopyranose, such as this compound, may exhibit antitumor properties. A related compound, 4,6-O-benzylidene-D-glucopyranose (BG), demonstrated efficacy in treating various cancers. In a clinical study involving 24 patients with different types of cancer (including lung and gastric cancers), BG showed a response rate of approximately 41.7%, with two complete responses observed . This suggests that similar compounds may possess notable antitumor activity.
Glycosylation Reactions
The compound has been studied for its role in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids. It acts as a substrate for specific glycosyltransferases, facilitating the transfer of sugar moieties to various acceptors. This property is essential for understanding its biochemical pathways and potential therapeutic applications.
Study on Antitumor Effects
A study involving BG reported that it was administered intravenously at a dose of 1.2 g in saline twice daily. Out of 24 patients treated, significant tumor necrosis was observed in some cases without damage to surrounding tissues . This highlights the potential for compounds like this compound to be developed as anticancer agents.
Enzymatic Interaction Studies
Interaction studies have shown that this compound can effectively participate in enzymatic reactions involving glycosyltransferases. This interaction is critical for developing new therapeutic strategies targeting glycan biosynthesis in various diseases.
Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose | Contains imino group; tetra-acetylated | Different functional group (imino) |
1,2,3-Tri-O-galloyl-beta-D-glucose | Galloyl groups instead of methoxybenzaldehyde | Exhibits strong antioxidant properties |
Phenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-beta-D-glucopyranoside | Similar methoxybenzaldehyde moiety | Lacks acetylation at positions 1-3 |
Properties
Molecular Formula |
C20H24O10 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[6,7-diacetyloxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H24O10/c1-10(21)26-17-16-15(29-20(28-12(3)23)18(17)27-11(2)22)9-25-19(30-16)13-5-7-14(24-4)8-6-13/h5-8,15-20H,9H2,1-4H3 |
InChI Key |
YSPPODKEDCPWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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